molecular formula C20H15B B3187506 4-bromo-9-methyl-9-phenyl-9H-Fluorene CAS No. 1548450-59-4

4-bromo-9-methyl-9-phenyl-9H-Fluorene

Cat. No.: B3187506
CAS No.: 1548450-59-4
M. Wt: 335.2 g/mol
InChI Key: PZZHUKPHKDLYAD-UHFFFAOYSA-N
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Description

4-Bromo-9-methyl-9-phenyl-9H-Fluorene is an organic compound belonging to the fluorene family. It is characterized by a bromine atom at the 4th position, a methyl group at the 9th position, and a phenyl group also at the 9th position of the fluorene core. This compound is known for its high thermal stability and unique structural properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-9-methyl-9-phenyl-9H-Fluorene typically involves the bromination of 9-methyl-9-phenyl-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-9-methyl-9-phenyl-9H-Fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The bromine atom can be reduced to form the parent hydrocarbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-9-methyl-9-phenyl-9H-Fluorene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-9-methyl-9-phenyl-9H-Fluorene involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including electron transfer and radical formation, which contribute to its chemical behavior and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-9,9-diphenylfluorene
  • 9-Bromo-9-phenylfluorene
  • 4-Bromo-9,9-dimethyl-9H-fluorene

Uniqueness

4-Bromo-9-methyl-9-phenyl-9H-Fluorene is unique due to the presence of both a methyl and a phenyl group at the 9th position, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific reactivity .

Properties

IUPAC Name

4-bromo-9-methyl-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c1-20(14-8-3-2-4-9-14)16-11-6-5-10-15(16)19-17(20)12-7-13-18(19)21/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHUKPHKDLYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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